molecular formula C10H10BrNO B13496759 3-Methylisoquinolin-6-ol hydrobromide

3-Methylisoquinolin-6-ol hydrobromide

Cat. No.: B13496759
M. Wt: 240.10 g/mol
InChI Key: NHLLMWMVITXKMZ-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-6-ol hydrobromide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 3rd position and a hydroxyl group at the 6th position of the isoquinoline ring, with a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoquinolin-6-ol hydrobromide can be achieved through several methods:

    Pictet-Spengler Reaction: This involves the condensation of a phenylalanine derivative with an aldehyde or ketone in the presence of an acid catalyst.

    Bischler-Napieralski Reaction: This method involves the cyclization of a 2-arylethylamine with a haloacid or a haloester.

    Skraup Reaction: This involves the condensation of an aniline derivative with a carbonyl compound and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoquinolin-6-ol hydrobromide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Tetrahydroisoquinoline derivatives.

    Substitution Products: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

3-Methylisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and chemicals.

    Biology: Acts as a fluorescent probe for the detection of proteins and DNA.

    Medicine: Investigated for its potential use in developing drugs with anti-cancer, anti-malarial, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylisoquinolin-6-ol hydrobromide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another heterocyclic compound with a similar structure but different functional groups.

    Isoquinoline: The parent compound of 3-Methylisoquinolin-6-ol hydrobromide, lacking the methyl and hydroxyl groups.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

Uniqueness

This compound is unique due to its specific functional groups (methyl and hydroxyl) and its hydrobromide salt form, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Methylisoquinolin-6-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a hydroxyl group at the 6-position and a methyl group at the 3-position of the isoquinoline ring. Its unique substitution pattern influences both its reactivity and biological activity. Several synthetic routes have been developed for its production, including:

  • Pictet-Spengler Reaction : Condensation of a phenylalanine derivative with an aldehyde or ketone under acidic conditions.
  • Bischler-Napieralski Reaction : Cyclization of a 2-arylethylamine with a haloacid.
  • Skraup Reaction : Involves the condensation of an aniline derivative with a carbonyl compound and an oxidizing agent.

These methods are optimized for yield and purity, depending on the desired application.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Key mechanisms include:

  • Cell Growth Modulation : The compound can influence pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Properties : It has shown potential in modulating inflammatory responses in biological systems.
  • Anticancer Activity : Investigations indicate that it may inhibit tumor growth through various mechanisms, including apoptosis induction and interference with cell cycle progression .

Case Studies and Research Findings

Recent studies have highlighted the compound's pharmacological potential. Here are some notable findings:

  • Anticancer Studies :
    • A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its use as a lead compound for anticancer drug development .
    • Research indicated that it could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
  • Anti-inflammatory Effects :
    • Experimental models have shown that the compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
  • Mechanistic Insights :
    • Binding affinity studies revealed that this compound interacts with specific protein targets, influencing their activity and downstream signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers
Enzyme InteractionModulates enzyme activities

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-methylisoquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H9NO.BrH/c1-7-4-9-5-10(12)3-2-8(9)6-11-7;/h2-6,12H,1H3;1H

InChI Key

NHLLMWMVITXKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)C=N1.Br

Origin of Product

United States

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